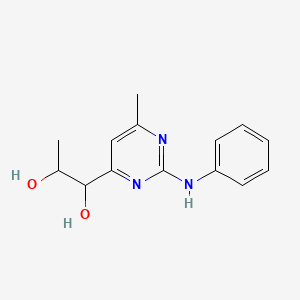
1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol is a chemical compound with the molecular formula C₁₄H₁₇N₃O₂ and a molecular weight of 259.304 g/mol It is characterized by the presence of an anilino group attached to a methylpyrimidinyl moiety, which is further connected to a propane-1,2-diol structure
Méthodes De Préparation
The synthesis of 1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyrimidine and methyl ketones.
Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic substitution reaction, where aniline reacts with the pyrimidine derivative.
Attachment of the Propane-1,2-diol Moiety: The final step involves the addition of the propane-1,2-diol moiety through a suitable coupling reaction, often using reagents like epoxides or diols under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the anilino or pyrimidine moieties, using reagents like halides or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Mécanisme D'action
The mechanism of action of 1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The anilino and pyrimidine moieties play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparaison Avec Des Composés Similaires
1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol can be compared with other similar compounds, such as:
1-(2-Anilino-6-methylpyrimidin-4-yl)propan-2-one: This compound has a similar structure but differs in the presence of a ketone group instead of the diol moiety.
1-(2-Anilino-6-methylpyrimidin-4-yl)ethanol: This compound features an ethanol group instead of the propane-1,2-diol structure.
1-(2-Anilino-6-methylpyrimidin-4-yl)butane-1,2-diol: This compound has a longer carbon chain in the diol moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
204571-53-9 |
|---|---|
Formule moléculaire |
C14H17N3O2 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
1-(2-anilino-6-methylpyrimidin-4-yl)propane-1,2-diol |
InChI |
InChI=1S/C14H17N3O2/c1-9-8-12(13(19)10(2)18)17-14(15-9)16-11-6-4-3-5-7-11/h3-8,10,13,18-19H,1-2H3,(H,15,16,17) |
Clé InChI |
UQGVMPQKVNLSAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)C(C(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine](/img/structure/B14258501.png)
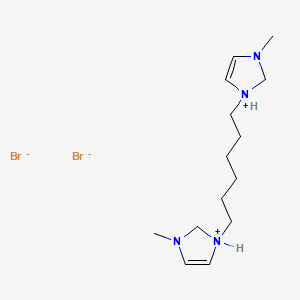
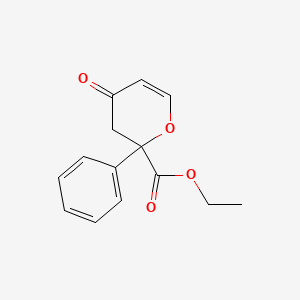
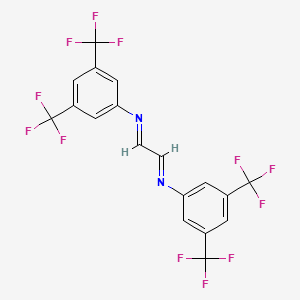
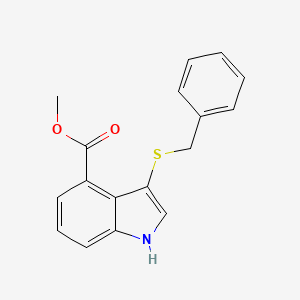

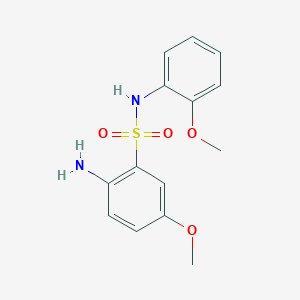
![2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester](/img/structure/B14258522.png)
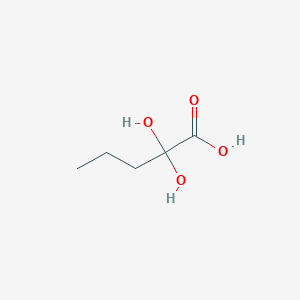

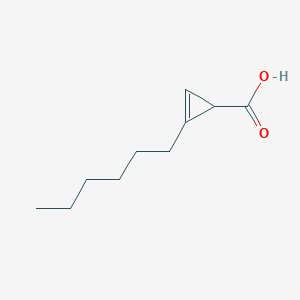
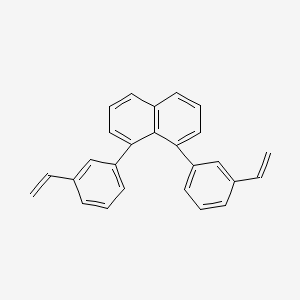
![N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14258545.png)

